molecular formula C6H7N5O B11917420 8-methoxy-5H-purin-6-amine

8-methoxy-5H-purin-6-amine

Cat. No.: B11917420
M. Wt: 165.15 g/mol
InChI Key: FHIPZPLIXXGWLL-UHFFFAOYSA-N
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Description

8-Methoxy-5H-purin-6-amine is a chemical compound with the molecular formula C6H7N5O It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5H-purin-6-amine typically involves the reaction of appropriate purine derivatives with methoxy-containing reagents. One common method involves the methylation of 5H-purin-6-amine using methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

8-Methoxy-5H-purin-6-amine has several scientific research applications:

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

8-methoxy-5H-purin-6-amine

InChI

InChI=1S/C6H7N5O/c1-12-6-10-3-4(7)8-2-9-5(3)11-6/h2-3H,1H3,(H2,7,8,9,10,11)

InChI Key

FHIPZPLIXXGWLL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2C(=NC=NC2=N1)N

Origin of Product

United States

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